Product packaging for Androst-16-en-3-ol(Cat. No.:)

Androst-16-en-3-ol

Cat. No.: B12104551
M. Wt: 274.4 g/mol
InChI Key: KRVXMNNRSSQZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Steroidal Classification and Isomeric Forms

Androst-16-en-3-ol, with the chemical formula C₁₉H₃₀O, belongs to the 16-androstene class of steroids. wikipedia.orgsmolecule.com It is structurally a C19 steroid, indicating it is derived from a 19-carbon skeleton characteristic of androgens, though it possesses minimal to no androgenic activity itself. wikipedia.orghmdb.ca The molecule features a hydroxyl (-OH) group at the C3 position and a double bond in the C16 position of its steroid nucleus. ontosight.ai

This compound exists in different isomeric forms, which are molecules with the same chemical formula but different spatial arrangements of atoms. The primary isomers of this compound are distinguished by the stereochemistry of the hydroxyl group at the C3 position and the hydrogen atom at the C5 position. The most biologically significant isomers are:

5α-Androst-16-en-3α-ol (also referred to as 3α-androstenol): This isomer is considered the more biologically active form. wikipedia.orgontosight.ai It has been the primary focus of research into the compound's pheromonal and neurosteroid activities. wikipedia.orgontosight.ai

5α-Androst-16-en-3β-ol (also referred to as 3β-androstenol): This stereoisomer is also found in humans and pigs and is known to contribute to axillary (underarm) odor. wikipedia.orgnih.gov However, it exhibits different biological activity compared to its 3α counterpart. For instance, unlike 3α-androstenol, 3β-androstenol does not appear to modulate the GABA-A receptor. wikipedia.orgsmolecule.com

The specific stereochemistry, particularly the 3α-hydroxyl configuration, is crucial for the compound's recognized biological functions. smolecule.com

Overview of Primary Research Recognition as a Pheromone and Neurosteroid

Initial research identified this compound as a pheromone, a chemical substance released by an animal that affects the behavior or physiology of others of its species. hmdb.caresearchgate.net It was first isolated from the testes of boars, where it is found in high concentrations in their saliva and acts as a signaling pheromone to induce the mating stance in sows. wikipedia.orgnih.gov Subsequently, it was detected in human male axillary sweat, urine, blood plasma, and saliva, leading to investigations into its potential role as a human pheromone. smolecule.comnih.govcaymanchem.com

More recent research has also characterized this compound as a neurosteroid. researchgate.net Neurosteroids are steroids that are synthesized in the brain or are able to cross the blood-brain barrier and can modulate brain excitability. Research has demonstrated that 5α-androst-16-en-3α-ol acts as a potent positive allosteric modulator of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. wikipedia.orgresearchgate.net This modulation is concentration-dependent and is consistent with the activities of other endogenous neurosteroids. researchgate.net This activity has been linked to potential anxiolytic-like, antidepressant-like, and anticonvulsant effects observed in animal studies. wikipedia.orgmedchemexpress.com

Historical Context of Research Discoveries and Early Characterization

The scientific journey of this compound began with the study of odorous steroids in pigs. In the mid-20th century, researchers identified a group of C19 steroids, the 16-androstenes, as being responsible for "boar taint," the unpleasant odor of meat from some male pigs. researchgate.net Androstenone (5α-androst-16-en-3-one) was the first of these mammalian pheromones to be identified. wikipedia.org

In 1961, the estimation of androst-16-en-3α-ol in human urine was reported, along with its partial synthesis. portlandpress.com This was a significant step in recognizing the presence of this compound in humans. A key discovery came in 1974 when Brooksbank, Brown, and Gustafsson detected 5α-androst-16-en-3α-ol in human male axillary sweat, providing a basis for its investigation as a potential human pheromone. caymanchem.com

The exploration of its biosynthesis pathway revealed that it is derived from pregnenolone (B344588) in the testes. wikipedia.orgnih.gov The pathway involves several enzymatic steps, including the action of CYP17A1, 3β-hydroxysteroid dehydrogenase, 5α-reductase, and 3α-hydroxysteroid dehydrogenase. wikipedia.orgsmolecule.com

The understanding of this compound's function took a significant leap forward in 2006 when Kaminski and colleagues published their findings that it is a neurosteroid that positively modulates GABA-A receptors. ontosight.airesearchgate.net This research opened up a new avenue for understanding its physiological effects beyond its role as a pheromone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O B12104551 Androst-16-en-3-ol

Properties

IUPAC Name

10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13-17,20H,4-8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVXMNNRSSQZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864015
Record name Androst-16-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Endogenous Production Pathways

Precursor Substrates and Initial Enzymatic Conversions

The biosynthesis of androst-16-en-3-ol begins with foundational steroid molecules that are subsequently modified by a cascade of enzymes. The initial steps are crucial as they commit the precursor substrates to the 16-androstene pathway.

Pregnenolone (B344588) is an endogenous steroid that serves as a critical metabolic intermediate in the biosynthesis of the majority of steroid hormones, including androgens, estrogens, progestogens, glucocorticoids, and mineralocorticoids. wikipedia.org It is derived from cholesterol within the mitochondria, a process initiated by the cleavage of the cholesterol side chain by the enzyme CYP11A1. nih.gov In the context of 16-androstene synthesis, pregnenolone is the primary substrate from which these compounds are derived. nih.govoup.com Research using in vitro metabolism studies with human testicular homogenates has shown that the conversion of pregnenolone to the 16-androstene steroid, androsta-5,16-dien-3β-ol, is a substantial and rapid metabolic step. oup.comnih.gov This conversion represents a major early event in the pathway, with the product appearing within the first minute of incubation and reaching significant levels comparable to other major steroids like 17α-hydroxypregnenolone and dehydroepiandrosterone within five minutes. nih.govresearchgate.net

Following the initial conversion from pregnenolone, androsta-5,16-dien-3β-ol (androstadienol) emerges as a key intermediate in the synthesis pathway. wikipedia.orgwikipedia.org Androstadienol is an endogenous 16-androstene steroid found in human sweat and serves as a chemical precursor to several other pheromonal steroids. wikipedia.org The biosynthetic pathway continues with the conversion of androstadienol into androstadienone (androsta-4,16-dien-3-one). wikipedia.org This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase. wikipedia.orgwikipedia.org Androstadienone is also considered a precursor to other 16-androstenes, such as the more potently odorous androstenone, through the action of axillary microflora. oup.com

Table 1: Key Substrates and Intermediates in this compound Biosynthesis
CompoundRoleSource/PrecursorMetabolic Product
PregnenoloneCentral PrecursorCholesterolAndrosta-5,16-dien-3β-ol
Androsta-5,16-dien-3β-ol (Androstadienol)IntermediatePregnenoloneAndrostadienone
AndrostadienoneIntermediateAndrostadienolAndrostenone

Steroidogenic Enzyme Systems and Their Catalytic Activities

The conversion of precursor substrates into androst-16-enes is dependent on the precise catalytic functions of specific steroidogenic enzymes. The cytochrome P450 family of enzymes, particularly CYP17A1, is central to this process.

Cytochrome P450 17A1 (CYP17A1) is a critical, bifunctional enzyme in the steroidogenesis pathway. nih.gov It is encoded by the CYP17A1 gene and is primarily located in the endoplasmic reticulum of adrenal and gonadal tissues. wikipedia.org The enzyme exhibits two distinct activities: a 17α-hydroxylase activity and a 17,20-lyase activity. wikipedia.orgmedlineplus.gov The hydroxylase activity is necessary for the production of glucocorticoids like cortisol, while both activities are required for the synthesis of sex steroids, such as dehydroepiandrosterone (DHEA) and androstenedione. nih.govwikipedia.orgmedlineplus.gov Beyond these classical functions, CYP17A1 possesses unique activities that direct pregnenolone toward the 16-androstene biosynthetic pathway. nih.gov

One of the specialized functions of CYP17A1 is its 16-ene-synthetase activity. nih.gov This catalytic function enables the enzyme to create a double bond between carbons 16 and 17 of the steroid nucleus. nih.gov It is this specific activity that directly metabolizes pregnenolone into androstadienol (androsta-5,16-dien-3β-ol). wikipedia.orgwikipedia.org The efficiency of this reaction can be influenced by other cellular components. Research has shown that cytochrome b5 can function as an electron donor, which serves to enhance the 16-ene-synthase activity of human CYP17A1.

The enzymatic conversion of pregnenolone to 5,16-androstadien-3β-ol is more comprehensively described as being catalyzed by the andien-β-synthase enzyme system. nih.gov This system is a complex of several proteins, with CYP17A1 at its core, working alongside cytochrome b5 (specifically the CYB5A isoform) and their associated reductases: NADPH cytochrome P450 reductase (POR) and NADH cytochrome B5 reductase (CYB5R3). nih.gov Both human and pig CYP17A1 have been shown to possess andien-β-synthase activity. nih.gov The presence of CYB5A is particularly important as it allosterically interacts with the CYP17A1-POR complex, stimulating and enhancing the production of androstadienol. nih.gov Studies have demonstrated that while the conversion of pregnenolone by CYP17A1 and POR alone is inefficient (<2%), the addition of CYB5A significantly increases the formation of androstadienol, with yields reaching 12% in human and 15% in pig models. nih.gov

Table 2: Catalytic Activities of CYP17A1 in 16-Androstene Synthesis
Enzyme/SystemActivitySubstrateProductModulators
CYP17A116-ene-SynthetasePregnenoloneAndrosta-5,16-dien-3β-olEnhanced by Cytochrome b5
Andien-β-Synthase (CYP17A1, CYB5A, POR, CYB5R3)Andien-β-SynthasePregnenoloneAndrosta-5,16-dien-3β-olStimulated by CYB5A

Hydroxysteroid Dehydrogenases (e.g., 3β-HSD, 3α-HSD)

Hydroxysteroid dehydrogenases (HSDs) play a critical role in the oxidation and reduction of steroid hormones, and specific HSDs are essential for the this compound biosynthetic pathway.

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is a key component in the synthesis of 16-androstenes. nih.govsemanticscholar.org It catalyzes the conversion of the 3β-hydroxyl group of 5,16-androstadien-3β-ol into a 3-keto group, forming 5,16-androstadien-3-one (androstadienone). wikipedia.org The activity of 3β-HSD can be allosterically augmented by cytochrome b5, which increases the enzyme's affinity for its cofactor, NAD+. nih.gov

3α-Hydroxysteroid Dehydrogenase (3α-HSD): Following the reduction of androstadienone to 5α-androst-16-en-3-one (androstenone) by 5α-reductase, 3α-HSD is responsible for the final step in the synthesis of the 3α-epimer of Androstenol (B1195071). This enzyme reduces the 3-keto group of androstenone to a 3α-hydroxyl group, yielding 5α-androst-16-en-3α-ol. wikipedia.org

Key Hydroxysteroid Dehydrogenases in this compound Biosynthesis
EnzymeSubstrateProductFunction
3β-Hydroxysteroid Dehydrogenase (3β-HSD)5,16-Androstadien-3β-ol5,16-Androstadien-3-oneOxidation of the 3β-hydroxyl group
3α-Hydroxysteroid Dehydrogenase (3α-HSD)5α-Androst-16-en-3-one5α-Androst-16-en-3α-olReduction of the 3-keto group

5α-Reductase Isoforms (e.g., SRD5A)

The enzyme 5α-reductase (3-oxo-5α-steroid 4-dehydrogenase) is crucial for the formation of the 5α-reduced structure characteristic of Androstenol. There are three known isoenzymes of 5α-reductase, encoded by the SRD5A1, SRD5A2, and SRD5A3 genes. wikipedia.org In the this compound synthesis pathway, 5α-reductase catalyzes the reduction of the double bond between carbons 4 and 5 of 5,16-androstadien-3-one. wikipedia.org This reaction converts androstadienone into 5α-androst-16-en-3-one (androstenone), the direct precursor to Androstenol. wikipedia.org This step is pivotal as it establishes the saturated A-ring configuration of the final molecule. wikipedia.org

Associated Reductases and Co-factors (e.g., NADPH Cytochrome P450 Reductase, NADH Cytochrome B5 Reductase)

The activities of the primary steroidogenic enzymes, particularly the cytochrome P450 enzymes, are dependent on associated reductases and co-factors that provide the necessary electrons for their catalytic reactions. oncohemakey.com

NADPH Cytochrome P450 Reductase (POR): This membrane-bound flavoprotein is an obligatory electron donor for all microsomal cytochrome P450 enzymes, including CYP17A1, which catalyzes the initial step in the 16-androstene pathway. mdpi.comnih.govwikipedia.org POR transfers electrons from NADPH to the P450 enzyme, enabling the activation of molecular oxygen required for the hydroxylation and lyase reactions. oncohemakey.commdpi.com The proper functioning of POR is therefore essential for the conversion of pregnenolone to 5,16-androstadien-3β-ol. nih.govsemanticscholar.org

NADH Cytochrome B5 Reductase (CYB5R) and Cytochrome b5 (CYB5A): The cytochrome b5 system, consisting of cytochrome b5 and its reductase (CYB5R), acts as an important modulator of steroidogenesis. nih.govsemanticscholar.org Cytochrome b5 can enhance the 16-ene-synthase activity of CYP17A1 by acting as an alternative electron donor. nih.gov It can also function as an allosteric modulator, promoting the interaction between CYP17A1 and POR to augment its 17,20-lyase activity, which is also a function of this multifaceted enzyme. nih.govnih.govresearchgate.net

Associated Reductases and Co-factors
ComponentFunctionAssociated Enzyme
NADPH Cytochrome P450 Reductase (POR)Provides electrons from NADPH for P450 catalytic activity. mdpi.comnih.govCYP17A1
Cytochrome b5 (CYB5A)Modulates and enhances P450 activity, can act as an electron donor. nih.govresearchgate.netCYP17A1, 3β-HSD
NADH Cytochrome B5 Reductase (CYB5R3)Reduces Cytochrome b5 using NADH. wikipedia.orgCytochrome b5

Tissue-Specific Biosynthesis and Cellular Localization

The production of this compound is not ubiquitous and is largely confined to specific steroidogenic tissues in mammals.

Testicular Production in Mammals

The testes are a primary site for the biosynthesis of this compound, particularly in species like boars and in humans. wikipedia.orgnih.gov Within the testes, the Leydig cells are the major source of 16-androstene synthesis. nih.gov Studies on boar testis homogenates have demonstrated the conversion of pregnenolone into the 16-androstene precursor, androsta-5,16-dien-3β-ol. nih.gov The expression of key enzymes like CYP17A1 is significantly upregulated in the testes, underscoring their role as a central location for the production of these steroids. nih.govresearchgate.net

Adrenal Gland Synthesis

The adrenal glands are another significant site for steroid hormone production, and evidence suggests they contribute to the synthesis of this compound precursors in humans. wikipedia.orgoup.com The adrenal cortex is equipped with the necessary steroidogenic enzymes, including CYP17A1, to produce a variety of steroids. oup.com Androstenol and related compounds have been identified in secretions from glands such as the adrenals. researchgate.net

Ovarian and Other Peripheral Tissue Contributions (e.g., Nasal Mucosa)

In addition to the testes and adrenal glands, the ovaries have been identified as a site of this compound synthesis. wikipedia.orgresearchgate.net Similar to the testes, the expression of the CYP17A1 gene is upregulated in ovarian tissue, indicating its capacity for 16-androstene production. nih.govdntb.gov.ua

Peripheral tissues can also contribute to the formation of this compound. While human testes produce the precursor androsta-5,16-dien-3β-ol, they may lack significant 5α-reductase activity. It is hypothesized that the final conversion to 5α-reduced 16-androstenes like Androstenol occurs peripherally in tissues that are rich in 5α-reductase, such as the skin and axillary (apocrine) sweat glands. nih.govnih.gov Receptors for related compounds have been identified in the nasal mucosa, but this tissue is primarily associated with the perception of these steroids rather than their synthesis. nih.govthegoodscentscompany.com

In Vitro Studies of Biosynthetic Pathways in Cell Lines

The biosynthesis of this compound in a laboratory setting is a multi-step enzymatic process. Researchers have successfully replicated parts of this pathway by introducing the necessary enzymes into non-steroidogenic cell lines, thereby creating cellular factories for steroid production.

A pivotal step in the synthesis of 16-androstene steroids is the conversion of pregnenolone to 5,16-androstadien-3β-ol, the direct precursor of this compound. This reaction is catalyzed by the enzyme cytochrome P450c17 (CYP17A1), which possesses a unique 16-ene-synthase activity.

In a notable study, the gene encoding CYP17A1 from mouse deer was cloned and expressed in both HEK-293 and COS-7 cells. When these genetically modified cells were supplied with pregnenolone, they successfully produced 5,16-androstadien-3β-ol. The transformation was confirmed through meticulous analysis of the cell culture extracts. Interestingly, the efficiency of this conversion was found to be relatively low, with less than 1% of the initial pregnenolone being converted to the 16-androstene precursor.

Further investigations have explored the influence of other proteins on this biosynthetic pathway. Cytochrome b5 (CYB5A), a known modulator of P450 enzyme activity, has been a key focus. However, in the aforementioned study with mouse deer CYP17A1, the co-expression of CYB5A did not lead to an increase in the production of 5,16-androstadien-3β-ol in either HEK-293 or COS-7 cells.

While the initial conversion of pregnenolone has been demonstrated, the subsequent enzymatic steps to yield this compound within a single, engineered cell line are less documented in readily available literature. The complete pathway would necessitate the functional co-expression of additional enzymes, namely 5α-reductase and 3β-hydroxysteroid dehydrogenase (3β-HSD), to convert 5,16-androstadien-3β-ol into the final this compound product.

It is noteworthy that HEK-293 cells are known to endogenously express 5α-reductase type II, an enzyme crucial for the saturation of the double bond in the A-ring of the steroid nucleus. This intrinsic characteristic makes them a potentially suitable host for reconstructing the later stages of the this compound biosynthetic pathway. However, specific studies detailing the activity of this endogenous enzyme on 16-androstene substrates are not extensively reported. Similarly, while HEK-293 cells can be engineered to express various steroidogenic enzymes, comprehensive studies demonstrating the complete, multi-step synthesis of this compound from pregnenolone in a single cell culture system remain a subject for further research.

The role of sulfotransferases, enzymes that are generally involved in the metabolism and excretion of steroids by adding a sulfate (B86663) group, in the direct biosynthesis of this compound in these in vitro models has not been a primary focus of the research conducted to date.

The following interactive table summarizes the key findings from in vitro studies on the biosynthesis of the precursor to this compound in cell lines.

Precursor CompoundCell LineKey Enzyme(s) StudiedCofactors/ModulatorsProduct(s)Key Findings
PregnenoloneHEK-293CYP17A1 (mouse deer)Not specified5,16-androstadien-3β-olSuccessful but low-efficiency conversion (<1%).
PregnenoloneCOS-7CYP17A1 (mouse deer)Not specified5,16-androstadien-3β-olSuccessful but low-efficiency conversion (<1%).
PregnenoloneHEK-293CYP17A1 (mouse deer) & CYB5ANot specified5,16-androstadien-3β-olCo-expression of CYB5A did not enhance product formation.
PregnenoloneCOS-7CYP17A1 (mouse deer) & CYB5ANot specified5,16-androstadien-3β-olCo-expression of CYB5A did not enhance product formation.

These in vitro studies using cell lines provide a powerful platform to unravel the molecular intricacies of this compound biosynthesis. By genetically engineering cells to express specific steroidogenic enzymes, researchers can systematically investigate the function of each component of the pathway, paving the way for a more complete understanding of how this and other important steroids are produced in the body.

Metabolic Transformations and Excretion Dynamics

Endogenous Metabolic Pathways of Androst-16-en-3-ol

The primary metabolic routes for this compound involve conjugation with either a sulfate (B86663) or a glucuronic acid moiety. These pathways facilitate the deactivation and subsequent elimination of the steroid. Additionally, microbial activity on the skin surface plays a crucial role in its biotransformation.

Sulfation and Sulfoconjugate Formation

Sulfation is a key biochemical modification for steroid hormones, including this compound. This process involves the addition of a sulfate group to the molecule, a reaction catalyzed by sulfotransferase enzymes. ontosight.ai This conjugation significantly increases the water solubility of the steroid, which alters its distribution and excretion profile within the body. ontosight.ai The resulting this compound sulfoconjugates can be considered part of a regulatory system; they may act as a reservoir, with the active steroid being released when needed through the action of sulfatase enzymes. ontosight.ai Research on boar testes has provided direct evidence for the production of sulfoconjugated forms of 16-androstenes, including androstenol (B1195071). researchgate.net The formation of these sulfoconjugates is significant as it regulates the amount of unconjugated, free steroid available to accumulate in tissues like adipose tissue. researchgate.net

Glucuronidation and Glucuronide Conjugate Formation

Glucuronidation represents another major pathway for the metabolism of this compound. The compound 5α-androst-16-en-3α-ol β-D-glucuronide has been identified as a water-soluble precursor of the volatile and odorous 5α-androst-16-en-3α-ol (α-androstenol) found in human sweat. nih.govresearchgate.net This glucuronide conjugate is thought to be excreted from the apocrine glands and is essentially odorless itself. nih.gov Its presence has been confirmed in pooled human sweat from both males and females through ultra-performance liquid chromatography-mass spectrometry (UPLC/MS). nih.gov Studies in pig hepatocytes have also demonstrated the metabolism of the related compound, androstenone, into its glucuronide conjugate, specifically 5α-androst-16-en-3β-glucuronide. plos.org This indicates that glucuronidation is a conserved metabolic pathway for 16-androstene steroids across species.

Microbial Biotransformation and Cutaneous Metabolites

The skin's resident microflora, particularly in the axillary region, plays a critical role in the biotransformation of this compound and its precursors. Odorless steroid conjugates secreted in sweat are metabolized by cutaneous bacteria into volatile, odorous compounds. oup.com The glucuronide conjugate of α-androstenol can be hydrolyzed by bacteria possessing β-glucuronidase activity, releasing the free, odorous steroid. nih.govresearchgate.net Specific skin bacteria, including Staphylococcus warneri, Staphylococcus haemolyticus, and Propionibacterium acnes, have been shown to exhibit this enzymatic activity. nih.gov

Furthermore, axillary bacteria, especially Corynebacterium species, can convert other non-odorous or less odorous 16-androstene precursors, such as androstadienol, into the more powerfully odorous androstenol and androstenone. oup.comwikipedia.org This microbial action is a key step in the generation of the characteristic "musky" component of axillary odor. wikipedia.orgbiomedres.usbiomedres.us Research has shown that mixed populations of axillary corynebacteria can generate a variety of 16-androstene metabolites when incubated with precursors like 5,16-androstadien-3-ol. oup.comresearchgate.net

Distribution and Presence in Biological Matrices

This compound and its conjugates are distributed throughout the body and can be detected in various biological fluids, most notably sweat, blood plasma, and saliva.

Secretion in Sweat and Axillary Glandular Activity

This compound is a known component of human axillary sweat, where it is secreted by the apocrine glands. nih.govoup.comcaymanchem.comresearchgate.netmedchemexpress.com It is primarily excreted into sweat in its water-soluble, odorless glucuronide form, 5α-androst-16-en-3α-ol β-D-glucuronide. nih.gov Research has quantified the concentrations of this precursor in pooled sweat samples, revealing significantly higher levels in males than in females. nih.gov This sexual dimorphism in secretion may be related to differences in apocrine gland activity and steroid production. wikipedia.org The release of the volatile α-androstenol from its glucuronide precursor by bacterial action on the skin surface is a primary contributor to axillary odor. nih.gov

Table 1: Concentration of 5α-Androst-16-en-3α-ol β-D-glucuronide in Human Sweat

SexConcentration (ng/mL)Source
Male241 nih.gov
Female79 nih.gov

Concentrations in Blood Plasma and Saliva

In addition to sweat, this compound is also found in blood plasma and saliva in both humans and pigs. researchgate.netwikipedia.org The presence of the steroid in plasma indicates its systemic distribution after being synthesized in the testes, adrenal glands, or ovaries. researchgate.netwikipedia.org From the bloodstream, it can be transported to various tissues and glands, including the salivary glands.

Concentrations in saliva have been studied more extensively in pigs, where 16-androstenes act as pheromones. researchgate.netnih.gov Research comparing different pig breeds has shown significant variations in salivary concentrations of 5α-androst-16-en-3α-ol. researchgate.net These levels are also known to increase with age and sexual maturity in boars. nih.gov While its presence in human saliva is established, detailed quantitative data in humans is less common than in porcine models. wikipedia.orgthegoodscentscompany.com

Table 2: Mean Salivary Concentrations of 5α-Androst-16-en-3α-ol in Boars

BreedMean Concentration (µg/mL)Standard DeviationSource
German Landrace Boar0.18± 0.13 researchgate.net
Göttingen Minipig Boar9.20± 8.57 researchgate.net

Urinary Excretion Patterns and Endocrine Relationships

The excretion of androst-16-en-3α-ol in urine provides insights into its metabolic pathways and relationships with the endocrine system. Studies have quantified its presence in human urine, revealing variations based on age and sex. In normal human subjects aged 4 to 86 years, the urinary excretion of androst-16-en-3α-ol ranges from less than 100 to 2630 µg per 24 hours in males and from less than 100 to 1100 µg per 24 hours in females. researchgate.net The mean excretion for men between 16 and 45 years old is nearly three times that for women in the same age group. researchgate.net Considerable amounts of androstenol are consistently found in human urine. wikipedia.org

Research into the endocrine influences on androstenol excretion has shown responsiveness to trophic hormones. The administration of human chorionic gonadotropin (HCG) and corticotrophin (ACTH) has been observed to affect the urinary levels of androstenol. researchgate.netnih.gov Furthermore, studies have explored the relationship between androstenol and other steroid hormones. A very high correlation exists between the amounts of urinary androstenol and the 11-deoxy-17-oxosteroids dehydroepiandrosterone, androsterone, and aetiocholanolone in women with metastatic breast cancer, which suggests they share a common precursor. bioscientifica.com However, despite this correlation, assays for androstenol are not considered more useful for evaluating "androgen status" than those for 11-deoxy-17-oxosteroids. bioscientifica.com

Some 16-androstenes have also been implicated in the modulation of luteinizing hormone (LH) secretion in women. researchgate.net Specifically, exposing women to 5α-androst-16-en-3α-ol during the follicular phase of the menstrual cycle was found to decrease the frequency of the LH pulse. researchgate.net

Urinary Excretion of Androst-16-en-3α-ol in Humans

PopulationExcretion Rate (µg/24 hours)Source
Males (4-86 years)< 100 to 2630 researchgate.net
Females (4-86 years)< 100 to 1100 researchgate.net

Detection in Reproductive Fluids (e.g., Amniotic Fluid, Milk)

Androstenes, including metabolites of this compound, have been identified in various human reproductive fluids, suggesting a potential role in perinatal chemical communication. oup.comfrontiersin.org The odorous steroid 5α-androst-16-en-3-one, a closely related compound, has been detected in both human amniotic fluid and milk. oup.comresearchgate.netresearchgate.netfau.de

The presence of these compounds in the fetal environment and in postnatal nutrition sources points to a possible chemosensory continuity from prenatal to postnatal life. oup.comresearchgate.net Quantitative analysis has been performed to determine the concentrations of these steroids. One study reported the concentration of 5α-androst-16-en-3-one to be approximately 36 pg/mL in amniotic fluid and 90 pg/g in human milk. oup.comresearchgate.net Another analysis identified 5-α-androst-16-en-3-one in human milk within a concentration range of 26-155 ng/kg. nih.gov In addition to human studies, research on other mammals has provided complementary findings. In sows, androstenol has been identified in maternal fluids, including amniotic fluid, colostrum, and milk. oup.com

Concentration of 5α-Androst-16-en-3-one in Human Reproductive Fluids

FluidReported ConcentrationSource
Amniotic Fluid~36 pg/mL oup.comresearchgate.net
Human Milk~90 pg/g oup.comresearchgate.net
Human Milk26-155 ng/kg nih.gov

Metabolic Clearance Rates and Production Rate Assessments

The metabolic clearance rate (MCR) is a key parameter in understanding the dynamics of a compound within the body. Studies on 16-androstene steroids have provided data on their clearance and production. The in vivo metabolism of 5α-androst-16-en-3-one was studied in young boars, revealing a rapid disappearance from plasma. nih.gov This was attributed largely to storage in fatty tissue and, to a lesser extent, to its catabolism into 5α-androst-16-en-3α-ol and 5α-androst-16-en-3β-ol. nih.gov The MCR for androstenone in these animals was calculated to be approximately 80,000 liters per day. nih.gov

In humans, the metabolism of intravenously administered tritiated 5α-androst-16-en-3α-ol has been investigated. The disappearance of the compound from circulation followed a curve that suggested a two-pool distribution, and metabolic clearance rates were calculated from this data. scite.ai Another study in humans measured the MCR of a related compound, androsta-4,16-dien-3-one, after a single intravenous injection. The MCR was found to range from 519 to 779 liters per square meter of body surface per day. bioscientifica.combioscientifica.com This study also assessed the production rate by measuring the cumulative specific activity of urinary 3α-hydroxy-5α-androst-16-ene (androstenol). bioscientifica.com

Metabolic Clearance Rates of Androstenes

CompoundSubjectMetabolic Clearance Rate (MCR)Source
5α-Androst-16-en-3-oneYoung Boar~80,000 L/day nih.gov
Androsta-4,16-dien-3-oneHuman519 to 779 L/m²/day bioscientifica.combioscientifica.com
5α-Androst-16-en-3α-olHumanCalculated based on a two-pool distribution model scite.ai

Molecular Interactions and Biological Activity

of Androst-16-en-3-ol

This compound, a C19 steroid, exhibits a range of interactions with various protein targets, leading to modulation of their biological activity. Its molecular structure allows it to bind to specific receptors, influencing neuronal signaling, xenobiotic metabolism, and potentially olfactory responses. This section details the specific molecular interactions and the resultant biological activities of this compound.

GABA-A Receptor Positive Allosteric Modulation

This compound has been identified as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors. nih.govmedchemexpress.comresearchgate.net This activity is analogous to that of endogenous neurosteroids, which are known to modulate the activity of these principal inhibitory neurotransmitter receptors in the central nervous system. nih.govresearchgate.net The modulatory effect of this compound is stereospecific, with its 3β-epimer, being inactive. researchgate.netwikipedia.org This highlights the importance of the steroid's three-dimensional structure in its interaction with the GABA-A receptor.

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, which determine its pharmacological properties. Studies utilizing human embryonic kidney (HEK) 293 cells transfected with specific recombinant GABA-A receptor subunits have demonstrated that this compound potentiates the amplitude of GABA-activated currents in cells expressing α1β2γ2 and α2β2γ2 subunit combinations. nih.govresearchgate.net This indicates that the modulatory action of this compound is not universally expressed across all GABA-A receptor isoforms but shows a degree of specificity for receptors containing α1 or α2 subunits in combination with β2 and γ2 subunits.

In vitro electrophysiological studies have provided quantitative data on the potentiation of GABA-activated currents by this compound. In whole-cell patch-clamp recordings from mouse cerebellar granule cells, this compound produced a concentration-dependent enhancement of currents elicited by GABA. nih.govresearchgate.net

PreparationEC50 ValueReference
Cultured Mouse Cerebellar Granule Cells0.4 µM medchemexpress.com
Mouse Cerebellar Slices1.4 µM nih.govresearchgate.net

At higher concentrations (in the range of 10-300 µM), this compound has also been observed to directly activate GABA-A receptors in HEK 293 cells expressing α1β2γ2 subunits, albeit with lower efficacy than its modulatory effects. nih.govresearchgate.net

Constitutive Androstane (B1237026) Receptor (CAR) Interactions and Inhibition

The Constitutive Androstane Receptor (CAR) is a nuclear receptor that plays a crucial role in the regulation of genes involved in the metabolism and detoxification of xenobiotics and endogenous compounds. This compound has been identified as an inverse agonist of CAR. wikipedia.org This means that it binds to the receptor and suppresses its basal constitutive activity. The inhibitory effect of this compound on CAR-mediated transcription has been demonstrated in various experimental systems.

Androgen Receptor Ligand Binding and Transcriptional Regulation

The interaction of this compound with the androgen receptor (AR) is a subject of some conflicting reports. Several sources indicate that this compound has minimal or no androgenic activity. wikipedia.orgdrugfuture.com However, other findings suggest that 5α-androstenol can bind to the androgen receptor, leading to the regulation of gene transcription and protein synthesis in target cells, and may even increase testosterone (B1683101) levels. biosynth.com This suggests a potential for transcriptional activation in mammalian cells mediated by this compound. biosynth.com Further research is required to fully elucidate the nature and physiological relevance of the interaction between this compound and the androgen receptor.

Putative Olfactory Receptor Interactions

This compound is a known odorous steroid and is considered a pheromone in some species. caymanchem.com Its interaction with olfactory receptors has been investigated, particularly in the context of its role in animal communication. Studies on sow olfactory mucosa have demonstrated the presence of specific binding sites for 16-androstene steroids. nih.gov

Binding studies with radiolabeled this compound in sow olfactory tissue homogenates have revealed high-affinity binding. nih.gov The affinity constant (Ka) for the binding of 5α-[5α-3H]androst-16-en-3α-ol was determined to be approximately 8.4 x 10⁸ M⁻¹, with a molar concentration of binding sites (n[M]) of about 3.7 pmol/mg of protein. nih.gov These findings suggest the existence of specific olfactory receptors that recognize and bind this compound, initiating the signal transduction cascade associated with the sense of smell and pheromonal communication.

Neurosteroid Function and Central Nervous System Effects

This compound, a 16-androstene class steroid, demonstrates notable activity as a neurosteroid, impacting the central nervous system through various mechanisms. Its structural characteristics and interactions with key neurotransmitter systems contribute to its observed effects on behavior in animal studies.

Blood-Brain Barrier Permeability

The ability of this compound to exert effects on the central nervous system is facilitated by its molecular properties. As a lipophilic and volatile compound, it is well-suited to cross the blood-brain barrier. nih.govresearchgate.net This permeability allows the steroid to influence brain function directly following systemic administration. researchgate.net

Influence on Neurotransmitter Systems (e.g., GABAergic System)

A primary mechanism of action for this compound within the central nervous system is its role as a positive allosteric modulator of the Gamma-Aminobutyric Acid type A (GABA-A) receptor. wikipedia.org Structurally similar to other endogenous neurosteroids that modulate this receptor, this compound enhances the action of GABA, the principal inhibitory neurotransmitter in the brain. nih.govresearchgate.net

In-vitro studies have demonstrated this modulatory effect. In whole-cell recordings from cerebellar granule cells, this compound produced a concentration-dependent enhancement of GABA-activated currents. nih.govresearchgate.net Specifically, it was shown to prolong the duration of spontaneous and miniature inhibitory postsynaptic currents. nih.govresearchgate.net This potentiation of GABAergic neurotransmission was also observed in human embryonic kidney (HEK 293) cells transfected with recombinant GABA-A receptors. nih.govresearchgate.net At higher concentrations, this compound can directly activate these receptors. nih.govresearchgate.net It is important to note that its 3β-epimer, 3β-androstenol, does not exhibit this same potentiation effect on the GABA-A receptor. nih.govwikipedia.org

Modulatory Effects in Animal Models of Behavior (e.g., anxiolytic-like, antidepressant-like activity)

Consistent with its function as a GABA-A receptor modulator, systemic administration of this compound in animal models has produced distinct behavioral effects. nih.govresearchgate.net Research in mice has demonstrated anxiolytic-like and antidepressant-like activities. nih.govaesnet.org

These behavioral modulations are summarized in the table below:

Behavioral Effect Animal Model Test
Anxiolytic-likeMiceOpen-Field Test
Anxiolytic-likeMiceElevated Zero-Maze
Antidepressant-likeMiceForced Swim Test

In addition to these effects, this compound has shown anticonvulsant properties in mice, providing protection in the 6-Hz electroshock and pentylenetetrazol seizure models. nih.govresearchgate.net These actions are consistent with the known effects of positive modulators of the GABA-A receptor. nih.govresearchgate.net

Endocrine and Physiological Modulations

Beyond its direct effects on the central nervous system, this compound also influences endocrine pathways, particularly those governing reproductive physiology.

Influence on Luteinizing Hormone (LH) Secretion Pulsatility in Females

Research has identified that exposure to this compound can alter the pulsatile secretion of Luteinizing Hormone (LH) in human females. nih.govscispace.comoup.com Specifically, during the follicular phase of the menstrual cycle, exposure to the compound was found to decrease the frequency of LH pulses. wikipedia.orgnih.govscispace.comoup.com

Potential Modulations of Hypothalamic-Pituitary-Gonadal Axis

The observed influence on LH secretion indicates a direct modulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis. wikipedia.org The HPG axis is a critical endocrine system that regulates reproduction and development through a coordinated series of hormonal signals between the hypothalamus, the pituitary gland, and the gonads. wikipedia.org The hypothalamus releases Gonadotropin-releasing hormone (GnRH), which stimulates the anterior pituitary to secrete LH and Follicle-stimulating hormone (FSH). wikipedia.org These hormones, in turn, act on the gonads. wikipedia.org By decreasing the frequency of LH pulses, this compound demonstrates an ability to influence this complex regulatory axis. wikipedia.orgnih.gov

The table below details the specific endocrine modulation observed:

Hormone Effect Context
Luteinizing Hormone (LH)Decreased pulse frequencyHuman females (follicular phase)

Impact on Cortisol Levels and Neuroendocrine Stress Responses

The influence of this compound on cortisol levels and the broader neuroendocrine stress response is a subject of ongoing scientific investigation. Research in this area has primarily focused on specific isomers of this compound, particularly 5α-androst-16-en-3α-ol, and related 16-androstene steroids. These compounds are of interest due to their potential role as human chemosignals, which may modulate physiological and psychological states, including stress responses.

The neuroendocrine stress response is primarily governed by the hypothalamic-pituitary-adrenal (HPA) axis, which culminates in the release of cortisol from the adrenal glands. Cortisol is a key biomarker for stress. Alterations in cortisol levels can indicate a modulation of this stress axis.

Detailed Research Findings

Direct studies on a compound broadly identified as "this compound" are limited. The majority of relevant research has been conducted on the specific stereoisomer 5α-androst-16-en-3α-ol . This compound has been shown to act as a positive allosteric modulator of the GABAA receptor. wikipedia.orgnih.gov The GABAergic system is the main inhibitory neurotransmitter system in the brain and plays a crucial role in regulating anxiety and the stress response. By enhancing GABAergic transmission, 5α-androst-16-en-3α-ol can produce anxiolytic-like (anxiety-reducing) effects, which would theoretically lead to a downstream reduction in HPA axis activation and, consequently, lower cortisol levels. wikipedia.orgnih.gov Animal studies have supported this, demonstrating that systemic administration of 5α-androst-16-en-3α-ol resulted in anxiolytic and antidepressant-like effects in mice. nih.gov

While direct measurement of cortisol changes in humans upon exposure to 5α-androst-16-en-3α-ol is not extensively documented in readily available literature, studies on the related androstene steroid, 4,16-androstadien-3-one , offer insights. Research has shown that smelling androstadienone can maintain significantly higher levels of cortisol in women. This suggests that certain 16-androstene steroids can indeed modulate the HPA axis, although the direction of the effect may vary depending on the specific compound and the context of the exposure.

The following table summarizes the key findings from research on the neuroendocrine effects of 5α-androst-16-en-3α-ol and the cortisol-related findings for the closely related compound 4,16-androstadien-3-one.

Summary of Research on Neuroendocrine and Cortisol Effects of 16-Androstene Steroids

CompoundStudy FocusKey FindingsReference
5α-androst-16-en-3α-olNeurosteroid ActivityActs as a positive allosteric modulator of GABAA receptors. wikipedia.orgnih.gov
5α-androst-16-en-3α-olBehavioral Effects in AnimalsDemonstrated anxiolytic-like and antidepressant-like effects in mice. nih.gov
4,16-androstadien-3-oneCortisol Levels in WomenExposure led to maintained higher levels of salivary cortisol.

It is important to note that while 5α-androst-16-en-3α-ol's modulation of the GABAergic system suggests a potential to attenuate stress and lower cortisol, direct human studies with cortisol measurement are needed to confirm this effect. The seemingly contradictory finding of increased cortisol with the related compound 4,16-androstadien-3-one highlights the complexity of these chemosensory interactions and the neuroendocrine system. The specific structure of the steroid, the context of exposure, and individual differences in recipients all likely play a role in the ultimate physiological response.

Role in Chemosignaling and Interspecies Communication

Pheromonal Function Across Diverse Species

Androst-16-en-3-ol is a key player in chemical communication, particularly within the porcine world, where it acts as a potent pheromone. Its influence extends to other species as well, highlighting its importance in interspecies communication.

Porcine Pheromonal System (Boar and Sow Interactions)

In pigs, this compound, along with the related compound 5α-androst-16-en-3-one (androstenone), is a primary component of boar saliva and plays a crucial role in regulating reproductive behavior. nih.govresearchgate.net These steroids are synthesized in the testes, transported through the bloodstream, and accumulate in the boar's submaxillary salivary glands. nih.govresearchgate.net

When a boar is sexually aroused, it produces large amounts of frothy saliva, which disperses these volatile steroids into the air. nih.gov Sows in estrus are highly receptive to these chemical cues. Exposure to this compound and androstenone elicits a specific mating posture in sows known as the "standing reflex" or lordosis, which is a clear indication of their readiness to mate. nih.govttu.edu This behavioral response is a classic example of a releaser pheromone effect, where a chemical signal triggers an immediate and specific behavioral response.

Research has shown that while androstenone alone can induce some sexual behaviors in sows, a mixture of compounds found in boar saliva, including this compound (referred to as androstenol (B1195071) in some studies), androstenone, and quinoline, is significantly more effective at inducing the full range of estrus behaviors. ttu.eduresearchgate.net One study found that a boar saliva analog containing this mixture increased the sexual behavior score in weaned sows by 63.9% over a control, whereas androstenone alone only increased it by 13.5%. ttu.edu This suggests a synergistic effect between the different components of the boar's pheromonal bouquet.

Table 1: Behavioral Responses of Sows to Boar Pheromones

Behavioral Measure Definition Average % of Control Sows Expressing Measure
Standing still The sow is motionless, with contracting, rigid limbs during or after the back pressure test. 71.1%
Moving The sow is moving during or after the back pressure test. 29.7%
Pricked ears The sow has ears that are erect during or after the application of the back pressure test. 36.1%
Lordosis The sow has an arched back upward, tensed shoulders, and legs apart and tense during or after the application of the back pressure test. 31.6%
Mucus The sow has a thick, white mucus secretion/discharge from the vulva. 19.8%
Scratching The sow is scratching itself during or after the back pressure test. 17.0%
Vocalizations The sow vocalizes (grunt or squeal) during the back pressure test. 40.5%

Data adapted from a study on sow sexual behaviors. ttu.edu

The presence of a mature boar can accelerate the onset of puberty in young female pigs, a phenomenon known as the "boar effect". cambridge.orgnih.govresearchgate.net This is a primer pheromone effect, where the chemical signal causes a longer-term physiological change in the receiving animal. The 16-androstene steroids, including this compound, are believed to be the key olfactory cues responsible for this effect. nih.govcapes.gov.br

Studies investigating the isolated effects of these steroids have produced somewhat mixed results. Some research has suggested that exposure to 3α-androstenol (a stereoisomer of this compound) can lead to earlier puberty in some gilts, though the evidence is not always conclusive. cambridge.org Other studies have found that while the 16-androstene steroids do stimulate puberty, they are not as effective as direct contact with a boar. capes.gov.br This indicates that while olfactory cues are critical, other stimuli from the boar, such as tactile, visual, and auditory signals, likely play a synergistic role in stimulating puberty in gilts. capes.gov.br

The submaxillary salivary glands of boars are the primary site for the concentration and secretion of this compound and androstenone. researchgate.netnih.govresearchgate.net These steroids are bound to specific proteins in the saliva, such as salivary lipocalin (SAL) and pheromaxein, which help to concentrate and transport these volatile molecules. nih.govfrontiersin.orgnih.gov The concentration of these pheromones in the saliva can vary between breeds and with the age and sexual maturity of the boar. nih.govresearchgate.net

Research has identified a range of compounds in boar saliva with potential pheromonal properties. One study using gas chromatography-mass spectrometry identified 21 compounds with likely pheromonal activity, including this compound. biorxiv.org The relative concentrations of different 16-androstenes in the submaxillary glands have been reported as 5α-androst-16-en-3α-ol > 5α-androst-16-en-3-one > 5α-androst-16-en-3β-ol. researchgate.net

Table 2: Concentration of 16-Androstenes in Saliva of Different Boar Breeds (µg/ml)

Compound German Landrace Boars (GLB) Göttingen Minipig Boars (GMB)
5α-androst-16-en-3α-ol 0.18 ± 0.13 9.20 ± 8.57
5α-androst-16-en-3β-ol 0.02 ± 0.01 0.42 ± 0.37
5α-androst-16-en-3-one 0.04 ± 0.03 1.70 ± 1.42

Data represents mean concentrations ± standard deviation. researchgate.net

Human Chemosignaling and Behavioral Implications

The role of this compound in humans is more subtle and debated than its clear-cut pheromonal function in pigs. While not considered a classic pheromone in the same way, there is evidence that it can act as a chemosignal, influencing social perceptions and mood. nih.govresearchgate.netresearchgate.netresearchgate.net

This compound, along with other 16-androstenes, is found in human axillary sweat, saliva, and urine. researchgate.netfree.frfrontiersin.org These compounds are produced in the adrenal glands and gonads. free.fr The microbial flora in the axillae play a role in converting these steroids into more odorous volatiles. researchgate.netfree.fr

Studies have explored the effects of exposure to this compound (often referred to as androstenol in human studies) on human judgment and mood. Some research has indicated that exposure to androstenol can influence how individuals perceive others. For instance, one study found that in the presence of androstenol, both male and female subjects rated photographs of women as more sexually attractive. researchgate.net Another study reported that androstenol can affect mood, with subjects reporting feeling more friendly and elated at the beginning of a session when exposed to the compound. researchgate.net

However, the effects of androstenes on human behavior are often context-dependent and can be influenced by factors such as the sex of the individual and their menstrual cycle phase. nih.govresearchgate.net The research in this area is ongoing, and the precise nature and extent of this compound's influence on human social interactions remain a subject of scientific investigation. researchgate.netscraigroberts.com

Contribution to Axillary Odor Signature

Human axillary (underarm) sweat is a complex mixture of compounds, and the characteristic odor is largely due to the bacterial breakdown of precursors secreted by apocrine glands. perfumerflavorist.comnih.gov Among the volatile steroids contributing to this scent profile is 5α-androst-16-en-3α-ol (also known as androstenol). perfumerflavorist.comwikipedia.org This compound is thought to be synthesized from odorless precursors present in apocrine secretions through microbiological modification. oup.com Androstenol, along with androstenone and androstadienone, is considered a key contributor to the typical underarm odor. perfumerflavorist.com It is present in human axillary sweat, as well as in urine, blood plasma, and saliva. wikipedia.orgsmolecule.com The concentration of 5α-androst-16-en-3α-ol in the axilla can vary, with the highest levels observed in the mid-follicular phase of the menstrual cycle. oup.com

Modulatory Effects on Mood and Affect

Research suggests that certain 16-androstene steroids, including this compound, can influence human mood and emotional states. nih.gov Exposure to these compounds has been linked to modulations in mood, with some studies indicating positive effects on female participants. nih.gov For instance, androstadienone, a related steroid, has been reported to affect mood and psychophysiological responses. oup.comunige.ch Androstenol itself has been found to have anxiolytic-like and antidepressant-like effects in animal models, which is consistent with its action as a positive modulator of GABA(A) receptors. nih.gov These findings suggest a potential role for these compounds in influencing human emotional processing and social behavior.

Association with Menstrual Synchrony

The phenomenon of menstrual synchrony, where the menstrual cycles of women living in close proximity align, has been a topic of scientific investigation. oup.com It has been proposed that pheromones present in axillary secretions may play a role in this process. nih.govbmj.com Studies have explored the link between the ability to smell 5α-androst-16-en-3α-ol and the occurrence of menstrual synchrony. oup.comnih.govbmj.com One study found that women who exhibited menstrual synchrony had a significantly higher sensitivity to the odor of 3α-androstenol compared to non-synchronized women. oup.comoup.com This suggests a potential connection between olfactory acuity for this specific compound and the synchronization of menstrual cycles. oup.comoup.com However, other research did not find a significant association between the smelling threshold for androstenol and menstrual synchrony, indicating that other factors may also be involved. nih.govbmj.com

Olfactory Acuity and Specific Anosmia Research

The ability to perceive the odor of certain steroids, including those in the androstene family, varies significantly among individuals. google.com This variation has led to the concept of "specific anosmia," where a person with an otherwise normal sense of smell is unable to detect a particular odorant. google.com A significant portion of the population is reported to be anosmic to androstenone (5α-androst-16-en-3-one), a closely related compound. google.comoup.com This inability to smell is thought to have a genetic basis, potentially arising from mutations in olfactory receptor genes. google.com Research has shown that sensitivity to androstenol also varies, and this has been a key variable in studies on its potential pheromonal effects. oup.com The prevalence of specific anosmia to these compounds in humans may be linked to a reduced number of functional olfactory receptor genes compared to nonhuman primates, who have been shown to be more consistently sensitive to these steroids. researchgate.net

Responsiveness in Human Neonates to Chemosignals

Studies have investigated the responses of human newborns to various chemical signals. While much of the research has focused on 5α-androst-16-en-3-one (androstenone), the findings have implications for understanding early chemosensory development. oup.comresearchgate.netnih.gov Androstenone has been detected in human milk and amniotic fluid, suggesting that infants are exposed to it from a very early stage. oup.comnih.gov Interestingly, studies have shown that newborns display negative facial expressions in response to androstenone, even at concentrations undetectable by adults. oup.comresearchgate.netnih.gov This aversive reaction is considered paradoxical, given the familiarity of the compound from the prenatal and early postnatal environment. oup.comnih.gov These findings highlight the early development of olfactory responses and the complex nature of chemosignal perception in humans.

Chemocommunication in Other Mammalian Species (e.g., Mouse Deer, Truffles and Pigs)

This compound and related compounds play a significant role in the chemical communication of various mammalian species.

In pigs, 5α-androst-16-en-3α-ol and 5α-androst-16-en-3-one are well-established pheromones. nih.govresearchgate.netresearchgate.netoup.com These steroids are produced in the testes of boars and are present in high concentrations in their saliva. wikipedia.orgwikipedia.orgnih.gov When a sow in estrus inhales these compounds, it triggers a characteristic mating stance. researchgate.netwikipedia.org This "boar effect" can also accelerate the onset of puberty in young female pigs. nih.gov

Recent research has also identified these 16-androstene steroids in the Indian mouse deer (Moschiola indica). nih.govmdpi.comdntb.gov.ua Studies have shown that the mouse deer possesses the necessary genetic and enzymatic pathways to synthesize these compounds, suggesting they play a role in the species' reproductive activities. nih.govmdpi.comdntb.gov.ua

Mechanisms of Pheromonal Signal Transduction

The process by which this compound and other putative pheromones are detected and translated into a physiological or behavioral response involves a complex interplay of receptors and neural pathways.

The primary site of detection for odorants is the olfactory epithelium in the nasal cavity. sci-hub.se While the vomeronasal organ (VNO) is a key structure for pheromone detection in many vertebrates, its functionality in humans is a subject of ongoing debate. wikipedia.orgjst.go.jp In pigs, studies have shown that the olfactory mucosa contains receptors for both 5α-androst-16-en-3-one and 5α-androst-16-en-3α-ol. nih.gov These receptors demonstrate high-affinity binding for these specific steroids. nih.gov In horses, the olfactory receptor OR7D4, which responds to androstenone, has been found in both the VNO and the olfactory epithelium. sci-hub.se

At the molecular level, this compound has been shown to act as a positive allosteric modulator of the GABA(A) receptor. nih.govresearchgate.neteuropeanreview.orgmedchemexpress.com This means it can enhance the activity of this major inhibitory neurotransmitter system in the brain. nih.gov This neurosteroidal activity could be a key mechanism through which it exerts its effects on mood and behavior. nih.govresearchgate.net The signal transduction for pheromones likely involves G-protein coupled receptors, leading to a cascade of intracellular events that ultimately result in a neural signal. nih.govnih.gov While the precise receptors and pathways for this compound in humans are still being fully elucidated, the evidence points to a complex system involving both the main olfactory system and direct neurosteroidal actions. jst.go.jpeuropeanreview.org

Olfactory Pathway Involvement and Dendritic Receptor Stimulation

This compound functions as a signaling pheromone through the conventional olfactory pathway. pan.olsztyn.pl This process begins when the volatile steroid molecule is inhaled and comes into contact with the olfactory neuroepithelium, which is located in the nasal cavity, and potentially the vomeronasal organ. pan.olsztyn.pl Here, the compound stimulates the dendritic receptors of chemosensory neurons. pan.olsztyn.plnih.gov This interaction triggers a neural cascade, transmitting information to the brain's olfactory bulb for processing, which can then lead to specific behavioral responses. frontiersin.org In pigs, for example, both this compound (androstenol) and its related ketone, androstenone, are recognized as signaling pheromones that act via this neural mechanism to facilitate reproductive behaviors. pan.olsztyn.plresearchgate.net

The sensory cells within the olfactory epithelium express a vast array of olfactory receptors. frontiersin.org When a specific compound like androstenol binds to its corresponding receptor, it initiates a signal transduction cascade within the neuron. This signal is then relayed to specific clusters of neurons in the olfactory bulb called glomeruli. frontiersin.org This intricate system allows for the detection and differentiation of a wide variety of chemical cues from the environment, including pheromones that mediate social and reproductive interactions.

Humoral Transport to Brain and Endocrine Glands

Beyond its role as a signaling pheromone acting on the olfactory system, research has revealed a second, non-neural pathway for this compound's action, classifying it as a priming pheromone. pan.olsztyn.plnih.gov This route involves humoral transport, where the compound enters the bloodstream and travels to distant target tissues, including the brain and endocrine glands. pan.olsztyn.plnih.gov Studies in gilts (female pigs) have demonstrated that androstenol can be absorbed from the nasal cavity into the local blood supply. nih.govresearchgate.net

This local absorption allows the steroid to enter the perihypophyseal vascular complex, a network of blood vessels surrounding the hypophysis (pituitary gland). nih.gov From here, it can be transferred into the arterial blood that directly supplies the brain and pituitary, bypassing the first-pass metabolism in the liver that would typically inactivate such compounds. nih.gov This direct transport to central regulatory centers like the hypothalamus and pituitary gland allows androstenol to exert hormonal, or "priming," effects. pan.olsztyn.plkidshealth.orgsaskoer.ca For instance, intramuscular injections of androstenol in gilts have been shown to influence the secretory function of the ovaries and accelerate the onset of puberty, effects that are indicative of a systemic, hormone-like action rather than a purely neural one. pan.olsztyn.pl This dual-pathway action—a rapid signaling effect via the olfactory nerves and a slower, sustained priming effect via humoral transport—highlights the compound's complex role in regulating reproductive processes. pan.olsztyn.pl

Comparative Analysis with Other 16-Androstenes (e.g., Androstenone, Androstadienone)

This compound is part of a family of structurally related 16-androstene steroids, including 5α-androst-16-en-3-one (androstenone) and 4,16-androstadien-3-one (androstadienone), which have all been studied for their roles as potential chemosignals in various species, including pigs and humans. free.frfrontiersin.org While they share a common steroid backbone, their subtle structural differences lead to distinct biological activities and perceptual qualities.

In boars, both androstenol and androstenone are found in high concentrations in the saliva and act as pheromones to induce estrus in sows. pan.olsztyn.plnih.gov Notably, the concentration of androstenol in boar saliva can be 10 to 20 times higher than that of androstenone. pan.olsztyn.pl Androstenone is often described as having a potent urine-like or musky odor, and it is considered a key signaling pheromone. researchgate.net Androstenol, while also contributing to the signaling effect, is additionally proposed to have a priming function, as discussed previously. pan.olsztyn.pl

In humans, these compounds are found in various bodily fluids, including axillary sweat, saliva, and semen. free.frfrontiersin.org Androstadienone, in particular, has been extensively studied as a putative human pheromone. frontiersin.orgroyalsocietypublishing.org It has been shown to affect mood, physiological arousal, and the processing of emotional information, with some effects being sex-dependent. frontiersin.org For example, exposure to androstadienone has been reported to raise cortisol levels in women and enhance feelings of focus. frontiersin.org In contrast, studies on androstenol and androstenone in humans have yielded more varied results regarding their effects on mood or arousal. frontiersin.org The inter-conversion of these steroids by axillary microflora is another crucial factor, as bacteria can metabolize less odorous precursors into more volatile and odorous forms, contributing to the complexity of the human axillary odor profile. free.frnih.gov

The table below provides a comparative overview of these three key 16-androstenes.

Table 1: Comparative Analysis of 16-Androstene Steroids

Feature This compound (Androstenol) 5α-androst-16-en-3-one (Androstenone) 4,16-androstadien-3-one (Androstadienone)
Primary Species Studied Pigs, Humans pan.olsztyn.plfree.fr Pigs, Humans free.froup.com Humans frontiersin.orgresearchgate.net
Primary Role in Pigs Signaling and priming pheromone; accelerates puberty. pan.olsztyn.pl Signaling pheromone; induces lordosis in sows. researchgate.netnih.gov Not established as a key pig pheromone.
Proposed Role in Humans Putative chemosignal; effects on mood are debated. frontiersin.orgroyalsocietypublishing.org Putative chemosignal; perception varies genetically. free.frfrontiersin.org Putative chemosignal; modulates mood and physiological arousal. frontiersin.orgresearchgate.net
Primary Location in Boars Saliva (high concentration). pan.olsztyn.pl Saliva (lower concentration than androstenol). pan.olsztyn.pl Not a primary component of boar saliva pheromone.
Location in Humans Axillary sweat, semen, urine. free.fr Axillary sweat, saliva. free.frfrontiersin.org Axillary sweat, semen, plasma. frontiersin.orgresearchgate.net

| Key Research Finding | Acts via both olfactory and humoral pathways in pigs. nih.gov | A key component of the commercial 'boar taint' aerosol used for estrus detection. nih.gov | Can increase cortisol levels in women and modulate attention. frontiersin.org |

Advanced Research Methodologies and Analytical Techniques

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental in separating Androst-16-en-3-ol from complex mixtures, allowing for its precise identification and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound and other volatile or semi-volatile steroids. sigmaaldrich.comsigmaaldrich.com It is frequently used in studies of 16-androstenes in various biological samples, including human semen, pig fat, and truffle fermentation broth. researchgate.netnih.govacs.org Before analysis, derivatization of the hydroxyl and oxo groups is often necessary. nih.gov For instance, hydroxyl groups can be converted to trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) ethers. nih.gov

GC-MS is extensively used for both the quantification of this compound and the identification of its metabolites. nih.gov In studies of human testis homogenates, GC-MS has been employed to identify and quantify metabolites formed from precursors like pregnenolone (B344588) and androsta-5,16-dien-3β-ol. nih.gov For example, when androstadienol was used as a substrate, 5α-androst-16-en-3α-ol and -3β-ol were identified as metabolites. nih.gov Quantification is typically achieved by comparing the response of the analyte to that of an internal standard and using calibration lines constructed with authentic steroid standards. nih.gov

In another application, a method using solid-phase extraction coupled with GC-MS was developed to determine the concentration of 5α-androst-16-en-3α-ol in truffle fermentation broth. researchgate.net This study found the highest concentration to be 123.5 ng/mL in Tuber indicum fermentation broth. researchgate.net Research on boar taint has also utilized GC-MS to simultaneously quantify this compound isomers along with other compounds like androstenone, skatole, and indole (B1671886) in pig fat. acs.org

Table 1: GC-MS Quantification of this compound and Related Steroids in Various Matrices

Analyte Matrix Concentration Reference
5α-androst-16-en-3α-ol Human Semen 0.5-0.7 ng/ml nih.gov
5α-androst-16-en-3β-ol Human Semen 0.5-0.7 ng/ml nih.gov
5α-androst-16-en-3α-ol Truffle Fermentation Broth (Tuber indicum) 123.5 ng/mL researchgate.net
5α-androst-16-en-3α-ol German Landrace Boar Saliva 0.18 ± 0.13 µg/ml researchgate.net
5α-androst-16-en-3β-ol German Landrace Boar Saliva 0.02 ± 0.01 µg/ml researchgate.net
5α-androst-16-en-3α-ol Göttingen Minipig Boar Saliva 9.20 ± 8.57 µg/ml researchgate.net

Selective Ion Monitoring (SIM) is a highly sensitive mode of GC-MS analysis used for detecting and quantifying specific compounds. nih.gov In SIM, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which significantly enhances the signal-to-noise ratio. nih.gov

For the analysis of 16-androstenes, specific ions are monitored. For example, when analyzing tert-butyldimethylsilyl ethers of androstenols, the ion at m/z [M-57]+, which corresponds to the loss of the tert-butyl group, is often selected. nih.gov In a study of boar saliva, the ion m/z 274 was monitored for 5α-androst-16-en-3α-ol and -3β-ol. researchgate.net Similarly, in studies of human testis, quantification was achieved by monitoring three principal ions for each analyte at the appropriate retention time. nih.gov This targeted approach allows for the detection of low concentrations of these steroids in complex biological samples. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of this compound and related steroids. researchgate.netnih.gov In a study of mouse deer, HPLC with an electrochemical detector (HPLC-ECD) was used to separate and identify 16-androstenes. nih.gov The separation was performed on a reverse-phase C-18 column with a mobile phase of 85% acetonitrile. nih.gov HPLC has also been used in conjunction with fluorescence detection for the quantification of boar taint compounds, including androstenone, a related C19 steroid. acs.org

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HR-Orbitrap-MS)

A more advanced technique, Ultra-High Performance Liquid Chromatography coupled with High-Resolution Orbitrap Mass Spectrometry (UHPLC-HR-Orbitrap-MS), has been developed for the simultaneous determination of androstenone, skatole, and indole in porcine meat and meat products. chemsrc.comthegoodscentscompany.com This method offers high sensitivity and specificity, allowing for the accurate quantification of these compounds. The occurrence of 5α-androst-16-en-3α-ol β-D-glucuronide, a precursor to α-androstenol, was established in human sweat using ultra-performance liquid chromatography/mass spectrometry (UPLC/MS) with heated electrospray ionization in negative-ion mode. nih.gov This analysis revealed concentrations of 79 ng/ml in female sweat and 241 ng/ml in male sweat. nih.gov

Immunological Assays

Immunological assays, such as enzyme immunoassays (EIA), are also employed for the detection and quantification of this compound and its metabolites. researchgate.netresearchgate.net These assays are based on the specific binding of an antibody to the target analyte.

An in-house enzyme immunoassay was used to determine salivary testosterone (B1683101) in a study comparing German Landrace and Göttingen Minipig boars. researchgate.net In another study, an EIA was developed and standardized to measure fecal androstenone, a related 16-androstene, in mouse deer to monitor reproductive cycles. nih.gov The antibody used in this assay showed cross-reactivity with other C19 steroids, including this compound. nih.gov Similarly, an EIA has been developed to measure urinary and fecal 5α-androst-16-en-3-one in pigs. nih.gov These non-invasive methods are practical for repeated sampling in animal studies. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
5α-androst-16-en-3α-ol
5α-androst-16-en-3β-ol
Androsta-5,16-dien-3β-ol
5α-androstan-3β-ol
5α-androst-16-en-3-one
4,16-androstadien-3-one
Testosterone
5α-dihydrotestosterone
Pregnenolone
16-dehydropregnenolone
5α-pregnane-3,20-dione
3β-hydroxy-5α-pregnan-20-one
Skatole
Indole
5α-androst-16-en-3α-ol β-D-glucuronide
Progesterone
5,16-Androstadien-3β-ol
5-androstenediol

Enzyme Immunoassays (EIA) for Quantification

Enzyme Immunoassays (EIAs) are widely used for the quantification of steroids like this compound due to their sensitivity and adaptability. nih.govnih.gov In a common format, the competitive EIA, a known amount of enzyme-labeled steroid competes with the unlabeled steroid in the sample for a limited number of antibody binding sites. The enzyme activity is then measured, typically via a colorimetric reaction, and is inversely proportional to the concentration of the steroid in the sample.

For instance, a sensitive indirect competitive EIA has been developed for 5α-androst-16-en-3-one (androstenone), a closely related 16-androstene. nih.gov This assay utilizes a polyclonal antibody produced against an androstenone-BSA conjugate. nih.govnih.gov The procedure involves coating microtiter plates with the steroid-BSA conjugate, followed by the addition of the sample (containing the target steroid), the specific polyclonal antibody, and finally a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). nih.govresearchgate.net Such EIAs have been successfully used to measure androstenone and its metabolites, including androstenol (B1195071), in non-invasive samples like feces and urine. nih.govnoaa.gov

Key parameters for these assays include antibody dilution (e.g., 1:25,600 for anti-androstenone antibody) and standard concentration ranges (e.g., 3.9 to 1000 ng/mL for androstenone). nih.gov The validation of these assays involves demonstrating parallelism between the standard curve and serially diluted biological extracts to ensure the antibody recognizes the endogenous steroid accurately. nih.gov

Radioimmunoassays (RIA)

Radioimmunoassays (RIAs) represent an older but still valuable technique for steroid quantification. nih.govoup.com Similar to EIAs, RIAs are competitive assays, but they use a radiolabeled steroid (e.g., labeled with tritium, ³H) as the tracer instead of an enzyme conjugate. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the unlabeled steroid in the sample.

A reliable RIA has been developed for estimating 5α-androst-16-en-3-one in porcine adipose tissue, using fatty tissue samples of 40–60 mg. nih.gov The sensitivity of such an assay can be as low as 25 pg. nih.gov Another RIA for 5α-androstenone in peripheral plasma utilized antibodies raised against a 5α-androstenone-BSA conjugate and showed a standard curve that was nearly linear from 50 to 800 pg. oup.com These assays have been instrumental in determining the levels of 16-androstenes in various tissues. researchgate.netnih.govoup.com

Antibody Cross-Reactivity Considerations

A critical aspect of any immunoassay is the specificity of the antibody, which is determined by its cross-reactivity with structurally related steroids. nih.govoup.com It is crucial to assess the extent to which the antibody binds to compounds other than the target analyte, as this can lead to inaccurate quantification.

For example, an antibody raised against 5α-androst-16-en-3-one has been shown to have significant cross-reactivity with other 16-androstenes and related steroids. nih.govresearchgate.net In one study, the cross-reactivity was 100% for 5α-androst-16-en-3-one, 164% for 4,16-androstadien-3-one, 12% for 5α-androst-16-en-3α-ol, and 6.47% for 5,16-androstadien-3β-ol. nih.govresearchgate.net Another RIA showed cross-reactivity of 5.3% with 5α-androst-16-en-3β-ol and 3.3% with 5α-androst-16-en-3α-ol. oup.com

This cross-reactivity can be both a challenge and an advantage. While it can reduce the specificity for a single compound, it allows for the development of "group-specific" assays that can measure the total concentration of a class of related steroids (e.g., total 16-androstenes). nih.gov Researchers must carefully characterize and report these cross-reactivities to allow for proper interpretation of the results. The degree of cross-reactivity can also be modulated by changing the assay format and the concentrations of the immunoreactants. mdpi.com

SteroidCross-Reactivity (%) with Anti-5α-androst-16-en-3-one Antibody (Study 1) nih.govresearchgate.netCross-Reactivity (%) with Anti-5α-androst-16-en-3-one Antibody (Study 2) oup.com
5α-androst-16-en-3-one100100
4,16-androstadien-3-one164100
5α-androst-16-en-3α-ol123.3
5,16-androstadien-3β-ol6.471.4
5α-androst-16-en-3β-olNot Reported5.3
Androst-4-ene-3,17-dione32.72.6
Progesterone9.44Not Reported
Testosterone3.33Not Reported

Isotopic Labeling and Tracing Studies

Isotopic labeling is a powerful tool for investigating the biosynthesis and metabolism of steroids like this compound. By introducing atoms with a different isotopic composition (e.g., deuterium (B1214612) or carbon-14) into precursor molecules, researchers can trace their conversion into various products.

Deuterium/Hydrogen Ratio Determination (GC/TC/IRMS) for Endogenous Steroids

Gas chromatography/thermal conversion/isotope ratio mass spectrometry (GC/TC/IRMS) is a highly sophisticated technique used to determine the deuterium/hydrogen (D/H) ratio of endogenous steroids. nih.govsigmaaldrich.com This method can help distinguish between endogenously produced steroids and those administered exogenously, which is particularly relevant in anti-doping control. nih.gov

The procedure involves extensive sample cleanup, often using high-performance liquid chromatography (HPLC), followed by derivatization of the steroids. nih.gov The sample is then injected into a gas chromatograph for separation. The eluting compounds are pyrolyzed at high temperatures (over 1400 °C) in a thermal converter, which converts all hydrogen in the molecule to H₂ gas. gcms.cz This gas is then introduced into an isotope ratio mass spectrometer, which precisely measures the ratio of deuterium to hydrogen.

This technique has been applied to a panel of urinary steroids, including 5α-androst-16-en-3α-ol, with a detection limit of 10 to 15 ng/mL from a 20 mL urine sample. nih.gov By analyzing the D/H ratios of different steroids within a metabolic pathway, researchers can gain insights into the biosynthetic origins and interconversions of these compounds. nih.gov

Radiolabeled Precursor Experiments

A classic approach to studying metabolic pathways involves incubating tissues or cell preparations with radiolabeled precursors. nih.govnih.gov For 16-androstene biosynthesis, precursors like [4-¹⁴C]pregnenolone, [4-¹⁴C]progesterone, and [7α-³H]progesterone have been used. nih.govnih.gov

For example, short-term incubations of boar testis tissue with [4-¹⁴C]pregnenolone led to the formation of radiolabeled androsta-5,16-dien-3β-ol and 5α-androst-16-en-3β-ol. nih.gov Furthermore, experiments using both [4-¹⁴C]pregnenolone and [7α-³H]progesterone confirmed that both are precursors to 3α- and 3β-hydroxy-5α-androst-16-enes. nih.gov Such studies have been crucial in demonstrating that in humans, like in boars, the sex attractant precursor androsta-5,16-dien-3β-ol is a major early testicular metabolite of pregnenolone. researchgate.net These experiments help to map the sequence of enzymatic reactions and identify key intermediates in the biosynthetic pathway. nih.govuoguelph.ca

Spectroscopic and Structural Characterization

Determining the precise three-dimensional structure of this compound and its complexes with biological receptors is essential for understanding its function at a molecular level.

Crystallographic analysis, specifically X-ray crystallography, has been employed to determine the structure of the murine constitutive androstane (B1237026) receptor (CAR) ligand-binding domain (LBD) in a complex with 5α-androst-16-en-3α-ol. nih.govosti.gov In this study, the CAR LBD was co-expressed, purified, and then crystallized with the androstenol ligand. nih.gov The resulting crystal structure was determined by molecular replacement, providing a detailed view of how the steroid fits into the receptor's binding pocket and the specific molecular interactions involved. nih.govosti.gov This structural information is invaluable for understanding the mechanism of receptor activation and for the design of synthetic ligands that could modulate the receptor's activity. researchgate.net

Other spectroscopic techniques are also vital for characterization. Gas chromatography-mass spectrometry (GC-MS) is routinely used to identify and quantify this compound and its isomers in biological samples like saliva and semen. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and stereochemistry of the molecule. cdnsciencepub.com

TechniqueApplication to this compound ResearchKey Findings/Capabilities
Enzyme Immunoassay (EIA)Quantification in non-invasive samples (urine, feces). nih.govnoaa.govEnables measurement of group-specific 16-androstenes; sensitive to ng/mL levels. nih.gov
Radioimmunoassay (RIA)Quantification in plasma and adipose tissue. nih.govoup.comHigh sensitivity (picogram levels); established method for steroid analysis. nih.govoup.com
GC/TC/IRMSDetermination of D/H ratio in urinary steroids. nih.govDistinguishes endogenous vs. exogenous steroids; elucidates metabolic pathways. nih.govgcms.cz
Radiolabeled Precursor StudiesTracing biosynthetic pathways in testicular tissue. nih.govnih.govIdentified pregnenolone as a key precursor to 16-androstenes. nih.govresearchgate.net
X-ray CrystallographyStructural analysis of receptor-ligand complexes. nih.govosti.govRevealed the binding mode of 5α-androst-16-en-3α-ol to the constitutive androstane receptor (CAR). nih.gov

In Vitro and Ex Vivo Research Models

The investigation of this compound's biological activities and biosynthetic pathways heavily relies on sophisticated in vitro and ex vivo models. These systems permit detailed examination of the compound's molecular interactions and cellular effects in a controlled environment.

Mammalian cell line transfection systems are instrumental in studying the molecular targets and synthesis of this compound. Human Embryonic Kidney 293 (HEK-293) and COS-7 cells, derived from monkey kidneys, are favored for their high transfection efficiency and robust protein expression, making them ideal for recreating specific biological environments to study steroid function and synthesis.

Researchers have utilized these cell lines to investigate the interaction of 5α-androst-16-en-3α-ol with specific neurotransmitter receptors. In one key study, HEK-293 cells were transfected with DNA constructs to express various subunits of the human γ-aminobutyric acid type A (GABA-A) receptor. researchgate.netnih.govcaymanchem.com This allowed for the precise analysis of the steroid's effect on specific receptor subtypes. The findings revealed that 5α-androst-16-en-3α-ol potentiated GABA-activated currents in cells expressing α1β2γ2 and α2β2γ2 subunit combinations at concentrations between 0.1 and 1 µM. researchgate.netnih.govcaymanchem.com At higher concentrations (10–300 µM), the compound was capable of directly activating these receptors in the absence of GABA. researchgate.netnih.gov

Furthermore, both HEK-293 and COS-7 cell lines have been employed to elucidate the biosynthetic pathway of 16-androstenes. mdpi.comnih.govresearchgate.net Studies involving the transfection of these cells with genes encoding enzymes like CYP17A1 and CYB5A from mouse deer have explored the conversion of pregnenolone to the precursor 5,16-androstadien-3β-ol. mdpi.comnih.govsmolecule.comresearchgate.netpreprints.org While this specific conversion was found to be inefficient (less than 1%), other studies using transformed HEK-293 cells that stably express key steroidogenic enzymes (3β-hydroxysteroid dehydrogenase, 5α-reductase, and 3α-hydroxysteroid dehydrogenase) demonstrated the efficient conversion of 5,16-androstadien-3β-ol into 5α-androst-16-en-3α-ol. researchgate.net These experiments are crucial for mapping the enzymatic steps that lead to the formation of this compound.

Table 1: Effects of 5α-androst-16-en-3α-ol on Transfected HEK-293 Cells

Cell LineTransfected Receptor/EnzymeConcentration of AndrostenolObserved EffectReference
HEK-293GABA-A Receptors (α1β2γ2 and α2β2γ2)0.1 - 1.0 µMPotentiation of GABA-activated currents researchgate.netnih.govcaymanchem.com
HEK-293GABA-A Receptors (α1β2γ2)10 - 300 µMDirect activation of inward currents researchgate.netnih.gov
HEK-293 & COS-7CYP17A1N/A (Substrate: Pregnenolone)Transformation of pregnenolone to 5,16-androstadien-3β-ol (<1% conversion) mdpi.comnih.govpreprints.org
HEK-2933β-HSD, 5α-reductase, 3α-HSDN/A (Substrate: 5,16-androstadien-3β-ol)Efficient transformation of precursor into 5α-androst-16-en-3α-ol researchgate.net

Primary cell cultures, which are derived directly from animal tissues, offer a model system that more closely resembles the physiological state of cells in a living organism compared to immortalized cell lines. Primary cultures of mouse cerebellar granule cells have been particularly valuable in studying the neurosteroid activity of 5α-androst-16-en-3α-ol. researchgate.netmedchemexpress.combioscience.co.uk

Using whole-cell patch-clamp recordings on these cultured neurons, researchers have demonstrated that 5α-androst-16-en-3α-ol acts as a potent positive modulator of GABA-A receptors. researchgate.netnih.gov The steroid produced a concentration-dependent enhancement of GABA-activated currents, with a half-maximal effective concentration (EC₅₀) of 0.4 µM. researchgate.netcaymanchem.commedchemexpress.comresearchgate.net Furthermore, it was observed that 5α-androst-16-en-3α-ol prolonged the duration of both spontaneous and miniature inhibitory postsynaptic currents, indicating its ability to enhance GABAergic inhibition. researchgate.netnih.gov These studies also highlighted the stereospecificity of this interaction, as the 3β-epimer, 5α-androst-16-en-3β-ol, was inactive, underscoring the precise structural requirements for the modulatory effect. researchgate.netnih.gov

Table 2: Research Findings on 5α-androst-16-en-3α-ol in Primary Cerebellar Granule Cells

PreparationTechniqueKey FindingEC₅₀ ValueReference
Primary mouse cerebellar granule cell cultureWhole-cell recordingConcentration-dependent enhancement of GABA-activated currents0.4 µM (400 nM) researchgate.netnih.govcaymanchem.commedchemexpress.comresearchgate.net
Primary mouse cerebellar granule cell cultureWhole-cell recordingProlongation of spontaneous and miniature inhibitory postsynaptic currentsNot Applicable researchgate.netnih.gov
Primary mouse cerebellar granule cell cultureWhole-cell recordingThe 3β-epimer (5α-androst-16-en-3β-ol) had no effectNot Applicable researchgate.netnih.gov

To understand the function and synthesis of this compound within the context of a more complex tissue architecture, researchers utilize tissue homogenate and organ slice preparations. These ex vivo models preserve some of the cellular connections and local environment, providing insights that bridge the gap between single-cell studies and whole-organism physiology.

Binding studies using tissue homogenates from sow olfactory mucosa have been conducted to identify and characterize receptors for 16-androstene steroids. nih.gov These experiments demonstrated high-affinity, specific binding of 5α-androst-16-en-3α-ol to receptors within this tissue. nih.gov The calculated affinity constant (Ka) was approximately 8.4 x 10⁸ M⁻¹, with a binding site concentration of about 3.7 pmol per milligram of protein, suggesting a specific physiological role in olfaction for this species. nih.gov

Tissue homogenates from boar and human testes have been used to investigate the biosynthetic pathways of 16-androstenes. nih.govnih.gov Incubations of human testis homogenates with the precursor androsta-5,16-dien-3β-ol resulted in the formation of both 5α-androst-16-en-3α-ol and its 3β-epimer. nih.gov

Acute organ slice preparations, particularly from the cerebellum, maintain the intricate neuronal circuitry, allowing for electrophysiological studies in a near-physiological state. Recordings from granule cells within cerebellar slices showed that 5α-androst-16-en-3α-ol enhanced GABA-activated currents, consistent with findings in primary cultures. researchgate.netnih.gov However, the potency was lower in slices, with an EC₅₀ of 1.4 µM, which may reflect differences in compound accessibility or the influence of the intact tissue environment. researchgate.netnih.gov

Table 3: Summary of Findings from Tissue Homogenate and Organ Slice Studies

PreparationSpeciesResearch FocusKey FindingQuantitative DataReference
Olfactory tissue homogenateSowReceptor bindingDemonstrated high-affinity binding for 5α-androst-16-en-3α-olKa ≈ 8.4 x 10⁸ M⁻¹; n[M] ≈ 3.7 pmol/mg protein nih.gov
Testis homogenateHuman, BoarBiosynthesisMetabolized precursors to form 5α-androst-16-en-3α-olNot Applicable nih.govnih.gov
Cerebellar organ sliceMouseElectrophysiology (GABA-A receptor modulation)Enhanced GABA-activated currents in granule cellsEC₅₀ = 1.4 µM researchgate.netnih.gov

Future Directions and Emerging Research Areas

Comprehensive Elucidation of Complete Metabolic Pathways and Regulatory Networks

While the basic biosynthetic pathway of 16-androstenes from steroid precursors like pregnenolone (B344588) is known, particularly in pigs, a complete map of the metabolic and regulatory network in humans remains a significant knowledge gap. mdpi.com Future research must focus on identifying all contributing enzymes, their tissue-specific expression, and the regulatory factors that control the flux through these pathways.

Key future research objectives include:

Mapping Human-Specific Pathways: While pigs are a valuable model, research indicates that 16-androstenes in humans are likely produced in the adrenal glands and gonads, but the detailed metabolic sequence and its regulation are not fully understood. mdpi.comuoguelph.ca Future studies will need to employ advanced analytical techniques in human tissues to delineate these pathways.

Identifying Regulatory Factors: The expression and activity of key enzymes like Cytochrome P450C17 (CYP17A1), 3β-hydroxysteroid dehydrogenase (3β-HSD), and sulfotransferases (SULTs) are critical. mdpi.comuoguelph.ca Future work should aim to identify the upstream transcriptional regulators (e.g., transcription factors, enhancers) and post-translational modifications that govern the activity of these enzymes in response to physiological and environmental cues.

Investigating Conjugation and Deconjugation: Metabolism in the liver involves both phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation, sulfoconjugation) reactions. nih.gov The balance between conjugated (less active, more water-soluble) and free forms of Androst-16-en-3-ol is likely a key control point for its biological availability. A critical area of future research is the characterization of sulfatase and glucuronidase activity in target tissues, which could locally reactivate the steroid.

Detailed Characterization of Receptor Subtype Selectivity and Diverse Functional Outcomes

This compound is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. researchgate.netmedchemexpress.com This mechanism is believed to underlie its neuroactive effects, such as its anxiolytic-like and antidepressant-like properties observed in animal models. researchgate.netmedchemexpress.com However, the term "GABA-A receptor" describes a large family of diverse receptor subtypes, and a major future challenge is to dissect the specific interactions of this compound with these subtypes and the resulting functional consequences.

Emerging research will focus on:

Subunit-Specific Modulation: GABA-A receptors are pentameric structures composed of different subunits (e.g., α, β, γ, δ). The specific subunit composition determines the receptor's location (synaptic vs. extrasynaptic) and its pharmacological properties. nih.govnih.gov While this compound is known to modulate receptors containing α1β2γ2 and α2β2γ2 subunits, its activity across the full spectrum of GABA-A receptor isoforms is not known. researchgate.net Future studies using recombinant expression systems and electrophysiology are needed to create a high-resolution map of its subtype selectivity.

Linking Receptor Selectivity to Behavioral Outcomes: Different GABA-A receptor subtypes are associated with distinct behavioral effects (e.g., α1 with sedation, α2/α3 with anxiolysis). dovepress.com A critical goal is to determine whether the specific behavioral profile of this compound can be attributed to preferential modulation of certain receptor subtypes. This knowledge could inform whether it's possible to design analogues with more targeted therapeutic effects. frontiersin.org

Investigating Non-GABAergic Targets: While the GABA-A receptor is a primary target, computational analyses and screening have suggested that neurosteroids may have unanticipated interactions with other receptors, such as androgen and serotonin (B10506) receptors. biorxiv.org Future research should explore these potential off-target effects to build a complete picture of this compound's mechanism of action.

Table 1: In Vitro Effects of this compound on GABA-A Receptors
Receptor SystemPreparationObserved EffectEffective ConcentrationReference
Native GABA-A ReceptorsMouse Cerebellar Granule Cells (in culture)Enhancement of GABA-activated currentsEC₅₀ = 0.4 µM researchgate.netmedchemexpress.com
Native GABA-A ReceptorsMouse Cerebellar Granule Cells (in slice)Enhancement of GABA-activated currentsEC₅₀ = 1.4 µM researchgate.net
Recombinant Human GABA-A ReceptorsHEK-293 Cells (transfected)Potentiation of GABA-activated currents0.1–1 µM researchgate.net
Recombinant Human GABA-A Receptors (α1β2γ2 and α2β2γ2)HEK-293 Cells (transfected)Direct activation of currents (at high conc.)10–300 µM researchgate.net

Cross-Species Comparative Studies on Pheromonal Mechanisms and Evolutionary Divergence

The role of this compound as a pheromone in boars is unequivocal, but its function in humans remains a subject of intense debate. mdpi.com This disparity highlights a fascinating evolutionary divergence. Future research in this area will leverage comparative approaches to understand how the same molecule can be interpreted so differently across species.

Key areas for future investigation include:

Comparative Genomics of Chemosensory Receptors: The detection of steroid pheromones is mediated by olfactory receptors (ORs) and vomeronasal receptors (V1Rs, V2Rs). jneurosci.orgnih.gov The genes encoding these receptors are known to evolve rapidly, with significant gains and losses between species. nih.gov Future studies will involve sequencing and comparing chemosensory receptor repertoires from a wide range of mammals to trace the evolutionary history of steroid-sensing capabilities.

Functional Analysis of Receptor Orthologs: Identifying receptor genes is only the first step. A crucial future direction is the functional characterization of these receptors from different species. For example, studies on the human OR7D4 receptor, which detects the related compound androstenone, show marked sensitivity differences compared to its orthologs in other primates, demonstrating a dynamic evolutionary history of gains and losses of function. pnas.org Similar studies are needed for receptors that may bind this compound.

Investigating Ligand-Binding Proteins: In many species, pheromones are transported and presented to receptors by ligand-binding proteins in saliva or other secretions, such as lipocalins and chemosensory proteins (CSPs). nih.govplos.org The evolution of these binding proteins is another critical piece of the puzzle. Comparative studies of these proteins and their binding affinities for 16-androstenes across different species will provide insight into how the chemosensory signal itself is shaped and delivered.

Integration of Multi-Omics Approaches in Chemosignaling Research

To unravel the complexity of this compound's roles, from its synthesis to its ultimate physiological effect, a holistic approach is required. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—represents a powerful future direction for chemosignaling research. researchgate.net

Future research will increasingly rely on:

Systems Biology of Steroid Metabolism: By combining genomics (to identify genetic variants in metabolic enzymes) with transcriptomics (to measure gene expression in relevant tissues like the liver and adrenal glands) and metabolomics (to quantify levels of this compound and its various metabolites), researchers can build comprehensive models of the steroidogenic network. nih.govelifesciences.org This approach can identify novel biomarkers and key regulatory nodes that control the availability of the active compound.

Connecting Genotype to Phenotype: Multi-omics can bridge the gap between an individual's genetic makeup and their physiological or behavioral response to this compound. For example, an integrated approach could link variations in GABA-A receptor subunit genes (genomics) with altered receptor expression in specific brain regions (transcriptomics/proteomics) and a subsequent difference in anxiolytic response (phenotype).

Microbiome-Host Interactions: The microbial communities in human axillae are known to metabolize steroid precursors to produce odorous volatiles. wikipedia.org Future studies integrating metagenomics (to characterize the microbiome's genetic potential) with metabolomics of sweat can elucidate the precise role of specific bacteria in producing this compound and other odorous 16-androstenes, providing a new layer of understanding to its function in human body odor.

Advanced Modeling of Neurosteroid and Pheromonal Actions in Biological Systems

As experimental data accumulates, advanced computational and mathematical modeling is becoming an indispensable tool for generating new hypotheses and gaining a deeper, quantitative understanding of the systems involved.

Future advancements in this area will include:

Molecular Dynamics (MD) Simulations: High-resolution crystal structures of receptors are providing the templates for sophisticated MD simulations. conicet.gov.arnih.gov Future modeling will focus on simulating the dynamic interaction of this compound with various GABA-A receptor subtypes in a realistic membrane environment. researchgate.netresearchgate.net These simulations can predict binding affinities, reveal the allosteric changes the receptor undergoes upon binding, and explain how subtle differences in the ligand or receptor can lead to vastly different functional outcomes.

Modeling of Signal Transduction Cascades: Drawing inspiration from models of pheromone signaling in other organisms like yeast, researchers can build mathematical models of the intracellular signaling cascades triggered by this compound. nih.govucsd.edu This includes modeling the kinetics of receptor activation, G-protein cycling, and downstream phosphorylation events, providing a dynamic view of how the signal is processed and integrated by the cell. nih.govembopress.org

Q & A

Q. What are the primary biological roles of Androst-16-en-3-ol in mammalian systems?

this compound is a steroidal compound with pheromonal activity in pigs, where it influences reproductive behaviors and ovarian function. In swine, it is linked to estrus detection, enhancing follicle development (e.g., increased ≥3 mm follicles) and elevating serum progesterone and estradiol levels . Its role in humans remains debated, with limited evidence supporting its classification as a pheromone .

Q. What analytical methods are recommended for characterizing this compound’s purity and stability?

Key methods include:

  • Gas chromatography-mass spectrometry (GC-MS) for identification in biological matrices like saliva .
  • Nuclear magnetic resonance (NMR) to confirm structural integrity during synthesis .
  • High-performance liquid chromatography (HPLC) for purity assessment, leveraging physicochemical properties (density: 1.037 g/cm³; boiling point: 374.1°C) as reference standards . Stability testing should adhere to ICH guidelines, monitoring decomposition under varying pH and temperature conditions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Use respiratory protection (e.g., NIOSH-certified masks) if airborne concentrations exceed limits.
  • Wear chemical-resistant gloves (nitrile or neoprene) and eye protection to prevent skin/eye irritation (classified as Skin Corr. 1B, Eye Dam. 1) .
  • Store in airtight containers at ≤25°C, avoiding incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can researchers address contradictions in reported pheromonal effects of this compound across species?

  • Comparative studies : Design experiments comparing dose-response curves in pigs (where effects are robust ) versus primates/humans (where evidence is weak ).
  • Mechanistic validation : Use CRISPR-edited cell lines to assess receptor binding (e.g., olfactory vs. non-olfactory pathways) .
  • Meta-analysis : Synthesize data from pheromone studies, controlling for variables like sample size and detection sensitivity .

Q. What are the methodological challenges in synthesizing this compound derivatives for structure-activity studies?

  • Steric hindrance : Modifications at C-17 require Pd-mediated cross-coupling (e.g., Stille or Suzuki reactions), which may yield <70% efficiency due to the compound’s rigid scaffold .
  • Regioselectivity : Functionalizing the Δ16 double bond demands precise catalytic conditions (e.g., Ru/Ir complexes) to avoid side products .
  • Purity validation : New derivatives must undergo rigorous NMR and X-ray crystallography to confirm regiochemistry .

Q. What in vivo and in vitro models are optimal for studying this compound’s effects on endocrine function?

  • In vivo : Prepubertal gilts (female pigs) injected intramuscularly (0.5–1.0 mg/kg) to monitor ovarian follicle dynamics via ultrasonography .
  • In vitro : Porcine granulosa cell cultures treated with 10–100 nM this compound to measure steroidogenesis (e.g., ELISA for progesterone) .
  • Controls : Include vehicle-only groups and antagonists (e.g., letrozole) to isolate androgen-specific effects .

Q. How do extraction and quantification techniques vary for this compound in different biological matrices?

  • Saliva/boar seminal gel : Solid-phase microextraction (SPME) coupled with GC-MS, achieving detection limits of 0.1 ng/mL .
  • Serum/tissue : Liquid-liquid extraction (LLE) using dichloromethane, followed by derivatization (e.g., BSTFA) for enhanced GC-MS sensitivity .
  • Validation : Spike-and-recovery experiments (85–115% recovery) and inter-day precision (<10% RSD) are critical for method reliability .

Methodological Notes

  • Synthesis : Prioritize asymmetric catalysis for chiral centers .
  • Data interpretation : Use mixed-effects models to account for individual variability in in vivo studies .
  • Ethical compliance : Adhere to OECD guidelines for animal welfare in pheromone research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.